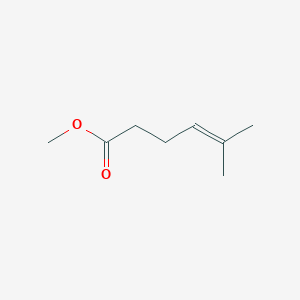

5-Methyl-4-hexenoic acid methyl ester

Description

Contextual Significance in Modern Organic Chemistry

In the realm of modern organic chemistry, the pursuit of efficient and selective synthetic methodologies is paramount. Compounds like 5-Methyl-4-hexenoic acid methyl ester are significant as they offer a platform for a range of chemical transformations. The ester functionality can undergo hydrolysis, amidation, or reduction, while the double bond is amenable to reactions such as hydrogenation, epoxidation, and various addition reactions. This dual reactivity allows for the sequential or sometimes simultaneous introduction of new functional groups, contributing to the assembly of complex target molecules.

The strategic placement of the methyl group on the double bond also influences the reactivity and stereoselectivity of certain reactions, a key consideration in the synthesis of chiral molecules and natural products. The exploration of such substrates is integral to advancing the synthetic chemist's toolkit for creating novel compounds with potential applications in materials science and medicinal chemistry.

Overview of Research Trajectories Related to 5-Methyl-4-hexenoic Acid Methyl Ester

Research concerning 5-Methyl-4-hexenoic acid methyl ester and its parent acid has primarily focused on its utility as a precursor in the synthesis of various organic molecules. While much of the documented research revolves around the carboxylic acid, the methyl ester serves as a protected or activated form of the acid, often employed to moderate reactivity or improve solubility in organic solvents.

One notable area of investigation is the use of the parent compound, 5-Methyl-4-hexenoic acid, in the preparation of 5-fluoromethyl-substituted γ-lactams. chemicalbook.com This suggests a research trajectory where the carbon skeleton of 5-Methyl-4-hexenoic acid methyl ester could be similarly utilized to construct heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds.

Furthermore, the synthesis of related unsaturated esters and their subsequent reactions provide insight into the potential research avenues for 5-Methyl-4-hexenoic acid methyl ester. For instance, the synthesis of the isomeric compound, 2,2,5-Trimethyl-4-hexenoic Acid Methyl Ester, has been documented, showcasing methods for creating substituted hexenoic acid esters.

Below is a summary of the key properties of the parent acid, which are often relevant to the handling and reactivity of its methyl ester derivative.

| Property | Value |

| Melting Point | -28°C |

| Boiling Point | 237.28°C (estimated) |

| Density | 0.9862 g/cm³ |

| pKa | 4.8 (at 25°C) |

| Data for 5-Methyl-4-hexenoic acid chemicalbook.com |

Detailed research findings specifically on the synthesis and reactions of 5-Methyl-4-hexenoic acid methyl ester are still emerging in publicly accessible, non-commercial literature. However, the established reactivity patterns of similar unsaturated esters suggest its potential as a valuable tool in the hands of synthetic organic chemists. Future research will likely focus on elucidating its specific applications in total synthesis and the development of novel stereoselective transformations.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl 5-methylhex-4-enoate |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3 |

InChI Key |

NRJSHTINJMCKTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 4 Hexenoic Acid Methyl Ester

Established Synthetic Routes and Precursors to 5-Methyl-4-hexenoic Acid Methyl Ester

The formation of 5-methyl-4-hexenoic acid methyl ester is prominently achieved through the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgsynarchive.com This reaction and its variations stand as the primary methods for synthesizing this and structurally similar compounds.

Synthesis from Trimethyl Orthoacetate and 2-Methyl-3-buten-2-ol (B93329)

A highly efficient, one-pot synthesis of 5-methyl-4-hexenoic acid methyl ester involves the reaction of trimethyl orthoacetate with 2-methyl-3-buten-2-ol. This method is a specific application of the Johnson-Claisen rearrangement. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a weak acid, such as propionic acid.

The mechanism commences with the acid-catalyzed reaction of the allylic alcohol (2-methyl-3-buten-2-ol) and the orthoester (trimethyl orthoacetate) to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the γ,δ-unsaturated ester, 5-methyl-4-hexenoic acid methyl ester. wikipedia.org This process is driven by the formation of a stable carbonyl group and is known for its high regio- and stereoselectivity.

A notable procedure involves heating a mixture of trimethyl orthoacetate and 2-methyl-3-buten-2-ol in the presence of a catalytic amount of propionic acid. This reaction can achieve a high yield, reportedly up to 98%, after a reaction time of 12 hours at 125°C.

Alternative Synthetic Pathways and Structural Variants of 5-Methyl-4-hexenoic Acid Methyl Ester

While the Johnson-Claisen rearrangement is a primary route, other variations of the Claisen rearrangement can be employed to produce structural variants or can be adapted for the synthesis of the target molecule. These include:

Eschenmoser-Claisen Rearrangement: This variant utilizes N,N-dimethylacetamide dimethyl acetal in reaction with an allylic alcohol to form a γ,δ-unsaturated amide. libretexts.org

Ireland-Claisen Rearrangement: This method involves the reaction of an allylic carboxylate with a strong base to generate a γ,δ-unsaturated carboxylic acid. libretexts.org

Structural variants of 5-methyl-4-hexenoic acid methyl ester are also of interest in various applications. For instance, the ethyl ester analog, ethyl 5-methyl-4-hexenoate, exhibits similar reactivity but different volatility. Isomerization of the parent compound can lead to 2-isopropylidene-5-methyl-4-hexenoic acid ester, a key component in the synthesis of certain insect pheromones.

Reaction Conditions and Catalytic Systems in the Synthesis of 5-Methyl-4-hexenoic Acid Methyl Ester

The efficiency and outcome of the synthesis of 5-methyl-4-hexenoic acid methyl ester are significantly influenced by reaction conditions such as temperature and solvent, as well as the choice of catalyst.

Temperature and Solvent Effects on 5-Methyl-4-hexenoic Acid Methyl Ester Formation

The Johnson-Claisen rearrangement often necessitates elevated temperatures, typically in the range of 100–200 °C, to proceed at a reasonable rate. wikipedia.orglibretexts.org The reaction can be conducted without a solvent, using the orthoester as both a reactant and the reaction medium. However, in some cases, a high-boiling, non-polar solvent like toluene (B28343) may be used. rsc.org The choice of solvent can influence the reaction rate, with polar solvents sometimes accelerating the rearrangement. wikipedia.org

| Parameter | Value |

| Temperature | 125°C |

| Time | 12 hours |

| Pressure | Ambient (reflux) |

Catalyst Influence on Reaction Efficiency and Selectivity in 5-Methyl-4-hexenoic Acid Methyl Ester Synthesis

Weak acids are commonly used to catalyze the Johnson-Claisen rearrangement. wikipedia.orglibretexts.org Propionic acid is a frequently cited catalyst for the reaction between trimethyl orthoacetate and 2-methyl-3-buten-2-ol. The acid facilitates the formation of the key ketene acetal intermediate.

The use of Brønsted acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), is prevalent in esterification and transesterification reactions more broadly, particularly when dealing with feedstocks containing high levels of free fatty acids. mdpi.com While stronger acids can be effective, they may also lead to side reactions under harsh conditions. mdpi.com The concentration of the acid catalyst is a critical parameter that needs to be optimized to maximize the yield of the desired methyl ester. researchgate.netmdpi.com

Process Optimization and Scalability Considerations for 5-Methyl-4-hexenoic Acid Methyl Ester Production

Optimizing the synthesis of 5-methyl-4-hexenoic acid methyl ester involves a systematic evaluation of various reaction parameters to maximize yield and purity while minimizing reaction time and cost. For industrial-scale production, scalability and process efficiency are paramount.

Response surface methodology (RSM) is a statistical approach that can be employed to optimize reaction conditions, such as catalyst concentration, reactant molar ratios, temperature, and reaction time. researchgate.netresearchgate.net This methodology allows for the evaluation of the effects of multiple variables and their interactions on the reaction outcome.

For the synthesis of methyl esters in general, key optimization parameters include:

Methanol (B129727) to Substrate Ratio: An excess of methanol can drive the equilibrium towards product formation. mdpi.com

Catalyst Concentration: The optimal amount of catalyst must be determined to ensure a high conversion rate without promoting unwanted side reactions. researchgate.netmdpi.com

Reaction Temperature and Time: These parameters are often interdependent and need to be balanced to achieve a high yield in a reasonable timeframe. researchgate.net

Chemical Reactivity and Transformative Pathways of 5 Methyl 4 Hexenoic Acid Methyl Ester

Reactions of 5-Methyl-4-hexenoic Acid Methyl Ester as a Substrate in Organic Transformations

As a substrate, 5-Methyl-4-hexenoic acid methyl ester undergoes a variety of reactions typical of unsaturated esters, involving transformations at either the alkene or the ester functional group.

Conversion of 5-Methyl-4-hexenoic Acid Methyl Ester to Methyl 4-Oxobutanoate (B1241810)

The transformation of 5-Methyl-4-hexenoic acid methyl ester into Methyl 4-oxobutanoate can be achieved through oxidative cleavage of the carbon-carbon double bond. A standard and effective method for this conversion is ozonolysis. byjus.comwikipedia.org This reaction involves treating the ester with ozone (O₃), which breaks the double bond at the C4 and C5 positions. masterorganicchemistry.com

The process proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide (a 1,2,4-trioxolane). wikipedia.org Subsequent treatment of the ozonide under reductive workup conditions cleaves the intermediate, yielding two carbonyl-containing fragments. masterorganicchemistry.com For this specific transformation, a reductive workup using reagents such as dimethyl sulfide (B99878) (DMS) or zinc dust with water is employed to prevent the oxidation of the resulting aldehyde. byjus.commasterorganicchemistry.com

The reaction yields two products: acetone, from the cleavage of the terminal isopropylidene group, and the desired Methyl 4-oxobutanoate. quora.com

Reaction Summary:

Starting Material: 5-Methyl-4-hexenoic acid methyl ester

Reagents: 1. Ozone (O₃); 2. Reductive workup agent (e.g., Dimethyl Sulfide)

Products: Methyl 4-oxobutanoate and Acetone

Other Electrophilic or Nucleophilic Reactions Involving 5-Methyl-4-hexenoic Acid Methyl Ester

Beyond oxidative cleavage, 5-Methyl-4-hexenoic acid methyl ester is susceptible to a range of other chemical transformations.

Electrophilic Additions at the Alkene: The electron-rich carbon-carbon double bond is a site for electrophilic attack. Reactions include:

Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield the corresponding dihalo-ester.

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon (C4) and the halogen adding to the more substituted carbon (C5).

Hydration: Acid-catalyzed addition of water would also follow Markovnikov's rule, producing a tertiary alcohol at the C5 position.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide across the C4-C5 double bond.

Nucleophilic Acyl Substitution at the Ester: The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by nucleophiles. This leads to substitution of the methoxy (B1213986) group (-OCH₃). Key reactions include:

Hydrolysis (Saponification): Reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification, cleaves the ester to yield 5-methyl-4-hexenoic acid.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl group, forming a different ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can produce the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, 5-methyl-4-hexen-1-ol.

Role of 5-Methyl-4-hexenoic Acid Methyl Ester as a Key Intermediate in Complex Synthesis Sequences

The strategic placement of its functional groups makes 5-Methyl-4-hexenoic acid methyl ester a valuable precursor in multi-step syntheses of commercially important compounds.

Intermediate in Methyl Heptenone Synthesis Utilizing 2-Acetyl-5-methyl-4-hexenoic Acid Methyl Ester

5-Methyl-4-hexenoic acid methyl ester serves as a precursor in a synthetic route to Methyl heptenone (6-methyl-5-hepten-2-one), a significant compound in the fragrance industry. This pathway involves the formation and subsequent transformation of 2-Acetyl-5-methyl-4-hexenoic acid methyl ester.

The synthesis can be envisioned in two main steps:

Acylation: The first step involves the acylation of 5-Methyl-4-hexenoic acid methyl ester at the alpha-carbon (C2). This can be achieved through a Claisen condensation-type reaction. The enolate of the starting ester, formed by a strong base, reacts with an acetylating agent (such as methyl acetate (B1210297) or acetyl chloride) to yield the β-keto ester, 2-Acetyl-5-methyl-4-hexenoic acid methyl ester.

Hydrolysis and Decarboxylation: The resulting β-keto ester, 2-Acetyl-5-methyl-4-hexenoic acid methyl ester, is then subjected to hydrolysis and decarboxylation. Treatment with an aqueous base (like sodium hydroxide) hydrolyzes the ester group, and subsequent heating in an acidic medium promotes decarboxylation (loss of CO₂) to yield the final product, Methyl heptenone. A patented process describes this specific conversion, highlighting its utility.

Precursor to Fragrance Compounds and Nutritional Chemicals via Derived Pathways

The role of 5-Methyl-4-hexenoic acid methyl ester as a precursor extends to a broader range of valuable chemicals, primarily through its conversion to Methyl heptenone. Methyl heptenone is a crucial intermediate for synthesizing several important fragrance and nutritional compounds.

Fragrance Compounds: Methyl heptenone is a building block for the synthesis of terpenoids widely used in perfumery, such as linalool, geraniol, and citral. These compounds are known for their floral and citrus scents. The ester itself and its derivatives are also of interest in the flavor and fragrance industry for their fruity and floral notes.

Nutritional Chemicals: The synthetic pathways originating from Methyl heptenone are also vital for producing essential nutritional chemicals. It is a key intermediate in the industrial synthesis of Vitamin A, Vitamin E, and Vitamin K1.

Stereochemical Aspects in Transformations Involving Related 5-Methyl-4-hexenoic Acid Ester Compounds

While 5-Methyl-4-hexenoic acid methyl ester itself is achiral, transformations of related derivatives can involve significant stereochemical considerations. The introduction of substituents can create chiral centers, making the stereoselectivity of reactions a critical factor.

A relevant example is the stereoselective enzymatic hydrolysis of racemic 5-methyl-3-nitromethyl-hexanoic acid ester, a structurally similar compound. In a patented process, specific enzymes are used to selectively hydrolyze one enantiomer of the racemic ester mixture. For instance, an enzyme can convert the racemic ester (a mixture of R and S enantiomers) into a mixture of the unreacted (S)-ester and the hydrolyzed (R)-acid salt. This enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, which are often required in the pharmaceutical industry. Such processes demonstrate that while the parent compound may be simple, its derivatives can be substrates in highly sophisticated, stereospecific transformations.

Diastereomeric Considerations in 3-Hydroxy-2-isopropyl-5-methyl-4-hexenoic Acid Esters

The formation of 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid esters, key intermediates in various organic syntheses, presents significant stereochemical challenges. The generation of this molecule, typically through an aldol-type reaction between an enolate derived from an isopropyl-substituted ester and a suitable carbonyl compound, results in the creation of two new stereocenters at the C2 and C3 positions. This leads to the possibility of forming four stereoisomers, which exist as two diastereomeric pairs (syn and anti).

The relative stereochemistry of these diastereomers is determined by the geometry of the enolate (E or Z) and the nature of the reaction conditions, a concept well-described by the Zimmerman-Traxler model for aldol (B89426) additions. harvard.edu This model posits a chair-like six-membered transition state. (Z)-enolates typically lead to the syn diastereomer, while (E)-enolates generally produce the anti diastereomer. harvard.edu The choice of base, solvent, and metal counterion can significantly influence the enolate geometry and, consequently, the diastereomeric ratio of the products.

For instance, the use of bulky bases such as lithium diisopropylamide (LDA) in a non-polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures often favors the formation of the (Z)-enolate, leading to a higher proportion of the syn product. Conversely, the use of different conditions might favor the (E)-enolate and thus the anti product. The steric hindrance of the isopropyl group at the C2 position also plays a crucial role in directing the stereochemical outcome.

The precise control of diastereoselectivity is paramount for the synthesis of biologically active molecules where only one specific stereoisomer exhibits the desired activity. Various strategies have been developed to achieve high diastereoselectivity in the synthesis of β-hydroxy esters, including the use of chiral auxiliaries, substrate control, and catalyst-controlled asymmetric reactions. nih.govnih.gov

Below is a representative table illustrating the potential influence of reaction conditions on the diastereomeric ratio of 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid esters, based on established principles of aldol chemistry.

| Enolate Geometry | Typical Conditions | Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) |

| (Z)-enolate | LDA, THF, -78 °C | syn | >90:10 |

| (E)-enolate | NaH, THF | anti | <10:90 |

| Kinetically Controlled | Bulky Base, Low Temp | syn | Variable |

| Thermodynamically Controlled | Weaker Base, Higher Temp | anti | Variable |

Regioselective and Stereoselective Eliminations: E-Geometry Preference in Hexadienoate Formation

The subsequent transformation of 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid esters via elimination of the C3-hydroxyl group and a C2-proton introduces a new double bond, yielding a hexadienoate. The regioselectivity of this elimination is generally well-defined, leading to the formation of a conjugated diene system. However, the stereoselectivity of this newly formed double bond is a critical aspect, with a notable preference for the formation of the (E)-isomer.

This stereochemical outcome is largely dictated by the mechanism of the elimination reaction and the conformational preferences of the starting material. Under basic conditions, the elimination often proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially if the C2-proton is acidic. In this pathway, deprotonation at C2 is followed by the loss of the hydroxide leaving group. The stereochemistry of the resulting double bond is determined by the relative stability of the possible transition states, with the transition state leading to the (E)-isomer being sterically more favorable.

Alternatively, under acidic conditions or with specific reagents, an E1 or E2 mechanism may operate. In an E2 elimination, a concerted process requiring an anti-periplanar arrangement of the proton to be removed and the leaving group, the conformation of the starting material is crucial. The molecule will preferentially adopt a conformation that minimizes steric interactions, and this conformation often leads to the formation of the (E)-alkene.

The inherent preference for the thermodynamically more stable (E)-isomer is a common feature in the elimination reactions of β-hydroxy esters. nih.gov The planarity of the resulting conjugated diene system is better accommodated when the larger substituents are on opposite sides of the double bond, thus minimizing steric strain.

The following table summarizes the expected outcomes of elimination reactions on a diastereomeric mixture of 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid esters.

| Reaction Conditions | Proposed Mechanism | Major Product Geometry | Expected (E:Z) Ratio |

| NaH, Toluene (B28343), Reflux | E1cb | (E) | >95:5 |

| TsOH, Benzene, Reflux | E1/E2 | (E) | >90:10 |

| Martin Sulfurane | Concerted Syn-Elimination | Dependent on Substrate Diastereomer | Variable |

| Burgess Reagent | Concerted Syn-Elimination | Dependent on Substrate Diastereomer | Variable |

Derivatives and Analogs of 5 Methyl 4 Hexenoic Acid Methyl Ester in Synthetic Chemistry

Synthesis and Transformation of Related 5-Methyl-4-hexenoic Acid Derivatives

The transformation of the 5-Methyl-4-hexenoic acid framework is a testament to the versatility of modern organic synthesis. By targeting specific positions on the molecule, derivatives with enhanced functionality can be prepared, opening pathways to a diverse range of chemical structures.

Preparation: The synthesis of 2-Acetyl-5-methyl-4-hexenoic acid methyl ester, a β-keto ester, can be conceptually approached through a Michael addition reaction. This conjugate addition would involve the reaction of a nucleophilic enolate, derived from methyl acetoacetate (B1235776), with an electrophilic α,β-unsaturated compound, 3-methyl-2-butene, under basic conditions. The base facilitates the formation of the resonance-stabilized enolate of methyl acetoacetate, which then attacks the β-carbon of the electrophile. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net

Reactivity: As a β-keto ester, 2-Acetyl-5-methyl-4-hexenoic acid methyl ester possesses a unique reactivity profile. fiveable.me The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and further condensation reactions. aklectures.comnih.gov The presence of both a ketone and an ester functional group allows for selective reactions; for instance, the ketone can be selectively targeted for reduction or Grignard reactions, while the ester can be hydrolyzed and decarboxylated under specific conditions to yield a ketone. aklectures.comacs.org

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Michael Addition | Methyl acetoacetate (nucleophile) + 3-Methyl-2-butene derivative (electrophile) | Forms a new carbon-carbon bond at the β-position relative to the ester. organic-chemistry.org |

The compound 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid ester is a crucial intermediate in the synthesis of certain biologically active molecules. google.comgoogle.com This β-hydroxy ester contains two asymmetric carbon atoms, meaning it can exist as different diastereomers. The stereoselective synthesis of this compound is therefore of significant interest. google.com

The aldol (B89426) condensation is a powerful method for forming β-hydroxy carbonyl compounds. wikipedia.org The synthesis of 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid esters can be achieved through a directed aldol reaction. This involves the formation of a specific enolate from an ester, such as methyl 3-methylbutanoate (methyl isovalerate), using a strong base like lithium diisopropylamide (LDA). This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde, specifically 3-methyl-2-butenal (B57294) (prenal). acs.orgorganic-chemistry.org The reaction must be carried out at low temperatures to prevent side reactions and control stereoselectivity. The choice of base, solvent, and reaction conditions can influence which diastereomer of the product is formed. masterorganicchemistry.com

An alternative pathway to β-hydroxy esters involves the reduction of the corresponding β-keto ester. For this specific target, the precursor would be 2-isopropyl-5-methyl-3-oxohex-4-enoic acid ester. The key challenge in this approach is the stereoselective reduction of the ketone carbonyl group to a hydroxyl group. nih.gov Various reducing agents and conditions can be employed to achieve high diastereoselectivity.

For instance, chelation-controlled reductions, often using zinc or titanium Lewis acids in combination with a hydride source like sodium borohydride, can favor the formation of the syn-diastereomer. researchgate.net In this mechanism, the Lewis acid coordinates to both the ketone and ester carbonyls, creating a rigid cyclic intermediate that directs the hydride attack from the less hindered face. Conversely, non-chelating conditions, using bulky reducing agents like lithium triethylborohydride (LiEt₃BH), can lead to the anti-diastereomer by favoring a Felkin-Anh model of attack. researchgate.net Biocatalytic reductions using enzymes or whole organisms like baker's yeast are also highly effective for achieving high stereoselectivity in β-keto ester reductions. acs.orgacs.org

| Method | Reagents | Typical Selectivity | Reference |

|---|---|---|---|

| Chelation-Controlled Reduction | TiCl₄, BH₃·py | High syn selectivity | researchgate.net |

| Non-Chelating Reduction | CeCl₃, LiEt₃BH | High anti selectivity | researchgate.net |

| Enzymatic Reduction | Ketoreductases, Baker's Yeast | High enantiomeric and diastereomeric excess | acs.org |

Methodologies for 3-Hydroxy-2-isopropyl-5-methyl-4-hexenoic Acid Ester Compounds

Advanced Synthetic Intermediates Derived from 5-Methyl-4-hexenoic Acid Ester Pathways

The derivatives discussed above are not merely synthetic curiosities; they are valuable intermediates that unlock pathways to more complex and often biologically active molecules. Their strategic transformations are a cornerstone of modern organic synthesis.

Synthesis: The (E)-2-Isopropyl-5-methyl-3,5-hexadienoic acid ester is synthesized with high selectivity through the dehydration of the 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid ester. google.comgoogle.com This elimination reaction, which removes a molecule of water, can be accomplished under various conditions. A common method involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by elimination with a base. google.com This process creates a conjugated diene system with a specific (E)-geometry at the newly formed double bond. google.comgoogle.com

Utility: This conjugated dienoate is a highly valuable synthetic intermediate. google.com Its primary utility lies in its role as a precursor to the sex pheromone of the Grapevine Mealybug (Planococcus ficus), which has been identified as (+)-(E)-2-isopropyl-5-methyl-3,5-hexadienyl acetate (B1210297). google.com The synthesis involves the reduction of the ester group of the dienoate to an alcohol, yielding (E)-2-isopropyl-5-methyl-3,5-hexadienol. This alcohol, an isomer of lavandulol, is also noted for its potential use as a fragrance. google.comgoogle.com Subsequent esterification of the alcohol provides the target pheromone, which is used in pest management strategies to monitor and disrupt the mating of this agricultural pest. google.comgoogle.com

Reductive Synthesis of (E)-2-Isopropyl-5-methyl-3,5-hexadienol from Ester Precursors

The synthesis of (E)-2-Isopropyl-5-methyl-3,5-hexadienol is a key step in the production of certain insect pheromones, and it is effectively achieved through the reduction of specific ester precursors. google.com Research has demonstrated that (E)-2-isopropyl-5-methyl-3,5-hexadienoic acid ester compounds can serve as direct precursors for this target alcohol. google.com

The core of this synthetic step is the reduction of the ester's alkoxycarbonyl group to a hydroxyl group. google.com This transformation is accomplished using established chemical reduction methods capable of converting carboxylates or carboxylic acids into alcohols. google.com The process involves reacting the ester substrate with a suitable reducing agent within a solvent. google.com Depending on the specific reagents and conditions, the reaction mixture may be cooled or heated to facilitate the conversion. google.com This reduction is a critical stage in a broader synthetic pathway that begins with the dehydration of a 3-hydroxyl-2-isopropyl-5-methyl-4-hexene ester compound to form the necessary hexadienoic acid ester intermediate. google.com

The successful reduction of these ester precursors yields (E)-2-isopropyl-5-methyl-3,5-hexadienol, an important intermediate that can then be used in subsequent derivatization steps. google.com

Table 1: Key Transformation in the Reductive Synthesis

| Precursor Compound Class | Reaction Type | Product Compound |

|---|

Esterification for (E)-2-Isopropyl-5-methyl-3,5-hexadienyl Carboxylate Derivatization

Following the reductive synthesis of (E)-2-isopropyl-5-methyl-3,5-hexadienol, the alcohol is often converted into various carboxylate derivatives through esterification. google.com This derivatization is the final step in synthesizing compounds like (E)-2-isopropyl-5-methyl-3,5-hexadienyl acetate, which has been identified as a sex pheromone of the pineapple mealybug (Planococcus minor, formerly Vitis viniferae mealybug). google.com

The esterification process involves reacting the newly formed alcohol with a suitable carboxylic acid or its derivative. google.com For instance, to produce the corresponding acetate, the alcohol can be reacted with acetic acid. google.com This reaction can be carried out under basic conditions in a solvent. google.com An alternative approach is an ester exchange reaction, where an alkyl acetate is reacted with the (E)-2-isopropyl-5-methyl-3,5-hexadienol in the presence of a catalyst, followed by the removal of the alcohol generated as a byproduct. google.com

This synthetic strategy, which employs an ester intermediate for reduction and subsequent esterification, has been found to be an effective and selective method for producing these biologically active carboxylate compounds for industrial applications. google.comgoogle.com

Table 2: Esterification Reaction Overview

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| (E)-2-isopropyl-5-methyl-3,5-hexadienol | Carboxylic Acid (e.g., Acetic Acid) | (E)-2-isopropyl-5-methyl-3,5-hexadienyl carboxylate |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5-Methyl-4-hexenoic acid methyl ester |

| (E)-2-Isopropyl-5-methyl-3,5-hexadienol |

| (E)-2-isopropyl-5-methyl-3,5-hexadienoic acid ester |

| (E)-2-isopropyl-5-methyl-3,5-hexadienyl carboxylate |

| 3-hydroxyl-2-isopropyl-5-methyl-4-hexene ester |

| (E)-2-isopropyl-5-methyl-3,5-hexadienyl acetate |

| Acetic acid |

Mechanistic Investigations and Theoretical Frameworks Pertaining to 5 Methyl 4 Hexenoic Acid Methyl Ester

Elucidation of Reaction Mechanisms in 5-Methyl-4-hexenoic Acid Ester Chemistry

The chemical behavior of 5-Methyl-4-hexenoic acid methyl ester is dictated by its principal functional groups: the ester and the carbon-carbon double bond. Understanding the mechanistic pathways through which it and related compounds react is fundamental to predicting reaction outcomes and designing synthetic strategies.

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a new pi bond. byjus.comwikipedia.org These reactions are crucial in organic synthesis for creating unsaturated compounds like alkenes. byjus.com They often compete with substitution reactions. masterorganicchemistry.com The primary mechanisms are the E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base) pathways. wikipedia.org

The E2 mechanism is a single-step process where a strong base removes a proton, and a leaving group departs simultaneously, all within a single transition state. wikipedia.org The reaction rate is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. byjus.comyoutube.com For the E2 reaction to occur efficiently, the proton being removed and the leaving group must be in an anti-periplanar conformation, which allows for optimal orbital overlap in the transition state leading to the new pi bond. wikipedia.org

The E1 mechanism is a two-step process. wikipedia.org It begins with the slow departure of the leaving group to form a carbocation intermediate. byjus.com This is the rate-determining step. In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming the double bond. byjus.com The rate of an E1 reaction depends only on the concentration of the substrate, following first-order kinetics. byjus.comwikipedia.org These reactions are favored for highly substituted alkyl halides which can form stable carbocations. wikipedia.org

While 5-Methyl-4-hexenoic acid methyl ester itself does not possess a typical leaving group for a standard elimination, its derivatives (e.g., halogenated or sulfonylated analogs) would undergo these reactions. For instance, a derivative with a leaving group at the C3 position could undergo 1,2-elimination to form a conjugated diene.

1,4-Elimination , or conjugate elimination, is a variant relevant to unsaturated systems. In a suitable substrate derived from 5-Methyl-4-hexenoic acid methyl ester, a base could abstract a proton from the C2 position (alpha to the carbonyl), with the subsequent electronic rearrangement leading to the expulsion of a leaving group from the C5 position, effectively shifting the double bond.

| Mechanism | Key Features | Rate Law | Base Requirement | Stereochemistry |

| E1 | Two steps, involves a carbocation intermediate. byjus.com | Rate = k[Substrate] (First-order) byjus.com | Weak base is sufficient. masterorganicchemistry.com | Not stereospecific. |

| E2 | One concerted step. byjus.com | Rate = k[Substrate][Base] (Second-order) byjus.comyoutube.com | Strong base is required. wikipedia.orgmasterorganicchemistry.com | Requires anti-periplanar alignment. wikipedia.org |

The synthesis of esters and related compounds often involves fundamental reactions like aldol-type condensations and esterification.

Aldol (B89426) Condensation is a cornerstone of carbon-carbon bond formation. nih.gov In a base-catalyzed mechanism, a base abstracts an acidic alpha-proton from a carbonyl compound (like an ester or aldehyde) to form a nucleophilic enolate intermediate. berkeley.edumasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of another molecule. nih.govberkeley.edu The initial product is a β-hydroxy carbonyl compound (an "aldol addition" product). masterorganicchemistry.com If the reaction is heated, this intermediate can undergo dehydration (elimination of a water molecule) to yield an α,β-unsaturated carbonyl compound, which is the final "aldol condensation" product. nih.govmasterorganicchemistry.com

Claisen Condensation is a similar reaction specific to esters. libretexts.org One ester molecule is deprotonated at the alpha-carbon by a strong, non-nucleophilic base (typically an alkoxide corresponding to the ester's alcohol portion to prevent transesterification) to form an enolate. libretexts.org This enolate then attacks the carbonyl carbon of a second ester molecule. The key difference from the aldol reaction is that the tetrahedral intermediate formed subsequently collapses by expelling an alkoxide leaving group, resulting in the formation of a β-keto ester. libretexts.org

Esterification is the process of forming an ester. In the context of synthesizing 5-Methyl-4-hexenoic acid methyl ester, the most direct method is the Fischer esterification of the parent carboxylic acid, 5-Methyl-4-hexenoic acid. This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by an alcohol (methanol in this case). A series of proton transfers and the elimination of a water molecule yield the final ester product. Alternatively, base-catalyzed esterification can occur via the nucleophilic attack of an alkoxide on the carbonyl group of an acylating agent. berkeley.edursc.org

Computational Chemistry and Conformational Analysis of 5-Methyl-4-hexenoic Acid Methyl Ester and its Derivatives

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like 5-Methyl-4-hexenoic acid methyl ester. Conformational analysis, a key aspect of these studies, aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Such studies can predict key molecular properties, including dipole moment, bond lengths, bond angles, and vibrational frequencies. Furthermore, calculations can determine the distribution of electron density, highlighting the nucleophilic (the C=C bond) and electrophilic (the carbonyl carbon) centers of the molecule, which is crucial for understanding its reactivity.

Below are selected computed properties for the parent compound, 5-Methyl-4-hexenoic acid, which provide a basis for understanding the properties of its methyl ester derivative.

| Property | Value (for 5-Methyl-4-hexenoic acid) | Significance |

| Molecular Formula | C₇H₁₂O₂ guidechem.com | Defines the elemental composition. |

| Molecular Weight | 128.17 g/mol guidechem.com | Mass of one mole of the substance. |

| XLogP3-AA | 1.7 guidechem.com | A measure of lipophilicity. |

| Rotatable Bond Count | 3 guidechem.com | Indicates conformational flexibility. |

| Topological Polar Surface Area | 37.3 Ų guidechem.com | Relates to transport properties. |

| pKa | 4.8 (at 25°C) guidechem.com | Indicates the acidity of the carboxylic acid group. |

Factors Governing Chemo- and Regioselectivity in Reactions Involving 5-Methyl-4-hexenoic Acid Methyl Ester

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. 5-Methyl-4-hexenoic acid methyl ester possesses two primary functional groups: the alkene and the ester. The outcome of a reaction is highly dependent on the nature of the reagent used.

Attack at the Ester Group: Nucleophiles (e.g., hydroxides, alkoxides, Grignard reagents) will preferentially attack the electrophilic carbonyl carbon of the ester group, leading to reactions like saponification or addition to the carbonyl. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to an alcohol.

Attack at the Alkene Group: Electrophiles (e.g., HBr, Br₂) will attack the electron-rich C=C double bond, leading to addition reactions. Reagents for oxidation (e.g., m-CPBA for epoxidation, O₃ for ozonolysis) or reduction (e.g., H₂/Pd for hydrogenation) will also react selectively at the double bond.

Regioselectivity concerns the specific location or region where a reaction occurs when multiple positions are available. For 5-Methyl-4-hexenoic acid methyl ester, this is particularly relevant in addition reactions to the unsymmetrical double bond.

Electrophilic Addition: The addition of an electrophile like HBr to the C4=C5 double bond would follow Markovnikov's rule. The proton (H⁺) would add to the less substituted carbon (C4), generating a more stable tertiary carbocation at C5. The bromide ion (Br⁻) would then attack this carbocation.

Deprotonation: The presence of a strong base could lead to the abstraction of a proton. The protons at the C2 position (α-protons) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The protons at the C3 position are allylic and also activated. The choice of base and reaction conditions (e.g., kinetic vs. thermodynamic control) can influence which proton is removed, leading to different enolates and subsequent reaction products.

| Reagent Type | Target Functional Group | Potential Reaction | Selectivity Type |

| Nucleophile (e.g., OH⁻) | Ester | Saponification | Chemoselective |

| Electrophile (e.g., HBr) | Alkene | Electrophilic Addition | Chemoselective & Regioselective |

| Reducing Agent (e.g., H₂/Pd) | Alkene | Hydrogenation | Chemoselective |

| Strong Base (e.g., LDA) | α- or Allylic C-H | Deprotonation / Enolate formation | Regioselective |

Analytical Methodologies Applied to 5 Methyl 4 Hexenoic Acid Methyl Ester Research

Chromatographic Techniques for Reaction Monitoring and Purity Assessment of 5-Methyl-4-hexenoic Acid Methyl Ester and its Intermediatesresearchgate.netnist.govgcms.cz

Chromatographic methods are fundamental in the synthesis and purification stages of 5-Methyl-4-hexenoic acid methyl ester. They allow for the separation of the target molecule from starting materials, byproducts, and intermediates, which is essential for assessing reaction completion and the purity of the isolated product. Among the various chromatographic techniques, Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like FAMEs. core.ac.uksigmaaldrich.com

Gas Chromatography (GC) is a primary tool for monitoring the progress of reactions that produce 5-Methyl-4-hexenoic acid methyl ester, such as the esterification of 5-methyl-4-hexenoic acid. nih.gov By taking small aliquots of the reaction mixture over time, researchers can quantify the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions, including temperature, time, and catalyst concentration.

A common setup for this type of analysis involves a GC system equipped with a Flame Ionization Detector (GC-FID), which offers high sensitivity for organic compounds. gcms.czcore.ac.uk The choice of capillary column is critical for achieving good separation. For FAMEs, polar columns are often employed. gcms.cz The progress of the esterification can be tracked by observing the decrease in the peak area of the parent carboxylic acid and the corresponding increase in the peak area of the methyl ester product. researchgate.net

Table 1: Illustrative GC Parameters for Monitoring FAME Synthesis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with FID | Standard for FAME analysis, offering high sensitivity. |

| Column | Capillary, DB-Wax or Supelcowax 10 (e.g., 30 m x 0.53 mm) | A polar stationary phase provides good separation for FAMEs. nist.govnih.gov |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. nih.gov |

| Detector Temperature | 260 °C | Maintains analytes in the gas phase for detection. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. nist.gov |

| Oven Program | Initial Temp: 100°C, Ramp: 5°C/min to 220°C | A temperature gradient allows for the separation of compounds with different boiling points. nist.gov |

| Injection Mode | Split | Used for injecting small, precise amounts of concentrated samples. nih.gov |

Spectroscopic Characterization of Intermediates and Products in 5-Methyl-4-hexenoic Acid Methyl Ester Chemistry

Spectroscopic techniques are indispensable for the structural confirmation of the target compound and any intermediates formed during its synthesis. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of Mass Spectrometry (MS). semanticscholar.orgnih.gov It is the definitive method for confirming the identity of 5-Methyl-4-hexenoic acid methyl ester and elucidating the structures of unknown byproducts or intermediates. jmchemsci.com

After compounds are separated on the GC column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). jeol.com This high-energy process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion (if present) and its various fragments. japsonline.com By comparing the obtained mass spectrum with established libraries (like the NIST database), a confident identification can be made. nist.gov For novel compounds, the fragmentation pattern provides crucial clues to deduce the molecular structure. jeol.com

Table 2: Predicted Mass Spectral Fragments for 5-Methyl-4-hexenoic Acid Methyl Ester

| m/z Value | Ion Structure/Fragment Identity | Significance |

|---|---|---|

| 142 | [C8H14O2]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 127 | [M - CH3]+ | Loss of a methyl group. |

| 111 | [M - OCH3]+ | Loss of the methoxy (B1213986) group from the ester. |

| 87 | [CH3OCO(CH2)2]+ | A common fragment for methyl esters resulting from cleavage. |

| 74 | [CH3O-C(OH)=CH2]+• (McLafferty Rearrangement) | A characteristic rearrangement peak for many methyl esters. japsonline.com |

| 55 | [C4H7]+ | Related to the hexenoic acid backbone. |

This combination of chromatographic separation and detailed mass spectral data makes GC-MS an essential tool for ensuring the unambiguous structural characterization of 5-Methyl-4-hexenoic acid methyl ester and related substances in research. gcms.czjeol.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5-Methyl-4-hexenoic acid methyl ester |

Applications of 5 Methyl 4 Hexenoic Acid Methyl Ester and Its Synthetic Derivatives

Utilization in Perfumery and Flavor Chemistry as Precursors

While 5-methyl-4-hexenoic acid methyl ester itself is not typically used directly as a fragrance or flavor ingredient, it functions as a key precursor in the synthesis of fragrance compounds. A significant application involves the hydrogenation of its carbon-carbon double bond. This chemical transformation converts the unsaturated ester into its saturated counterpart, 5-methylhexanoic acid methyl ester. vulcanchem.com This saturated analog is a recognized precursor in the fragrance industry. vulcanchem.com The removal of the double bond alters the molecule's chemical properties and scent profile, making the resulting saturated ester suitable for inclusion in fragrance compositions.

Derivatives of the parent acid, 5-methyl-4-hexenoic acid, have also been noted in the context of odors, though not always for desirable scents. For instance, 5-methyl-4-hexenoic acid has been identified as one of the compounds responsible for the characteristic raw dry smell in clothing. google.com This underscores the importance of precise chemical transformations, such as esterification and hydrogenation, to convert a molecule into a valuable fragrance precursor.

| Precursor Compound | Transformation | Resulting Fragrance Precursor |

|---|---|---|

| 5-Methyl-4-hexenoic acid methyl ester | Hydrogenation | 5-Methylhexanoic acid methyl ester |

Role in the Synthesis of Biologically Active Substances

The specific structure of 5-methyl-4-hexenoic acid methyl ester makes it a valuable starting material for synthesizing complex, biologically active molecules. Its utility is particularly evident in the creation of insect sex pheromones and as a potential building block in other complex chemical syntheses.

Synthetic pheromones are crucial for the development of environmentally benign pest management strategies, and organic synthesis provides the necessary quantities for research and field applications. rsc.org 5-Methyl-4-hexenoic acid methyl ester is a key intermediate in the synthesis of certain insect pheromones. One notable example is its role in producing the sex pheromone of the Japanese mealybug (Planococcus kraunhiae). vulcanchem.com The synthesis requires the isomerization of the ester to form 2-isopropylidene-5-methyl-4-hexenoic acid ester, a critical step in building the final pheromone structure. vulcanchem.com

While the direct synthesis of pheromone analogs for the fungus Lecanicillium neobrevicornum from 5-methyl-4-hexenoic acid methyl ester is not prominently documented in available literature, the compound's established role as a precursor for other insect pheromones highlights its potential in this field. The synthesis of pheromones often involves multi-step processes where intermediates like this ester are essential for constructing the precise, often chiral, molecular architecture required for biological activity.

| Target Pheromone | Key Intermediate | Required Transformation |

|---|---|---|

| Japanese mealybug (Planococcus kraunhiae) Sex Pheromone | 5-Methyl-4-hexenoic acid methyl ester | Isomerization to 2-isopropylidene-5-methyl-4-hexenoic acid ester |

Currently, there is limited specific information in scientific literature detailing established pathways for the synthesis of vitamins or other nutritional chemicals directly from 5-methyl-4-hexenoic acid methyl ester. However, its nature as an unsaturated carboxylic acid ester makes it a plausible, if not yet widely exploited, building block in organic synthesis. rsc.org The functional groups present in the molecule are common starting points for the complex, multi-step syntheses required to produce vitamins and other intricate natural products.

Broader Significance in Fine Chemical Synthesis from 5-Methyl-4-hexenoic Acid Methyl Ester

The broader significance of 5-methyl-4-hexenoic acid methyl ester in fine chemical synthesis stems from the reactivity of its α,β-unsaturated ester moiety. This structural feature allows the molecule to participate in a variety of important chemical reactions that are fundamental to organic synthesis. vulcanchem.com

Key reactions include:

Michael Additions: The electron-withdrawing nature of the ester group makes the double bond susceptible to nucleophilic attack, a reaction class known as Michael addition. This allows for the formation of new carbon-carbon bonds, a critical step in building more complex molecular skeletons.

Diels-Alder Reactions: The double bond can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. This is a cornerstone of synthetic chemistry for creating cyclic compounds.

Through these and other functional group transformations, 5-methyl-4-hexenoic acid methyl ester serves as a versatile intermediate for producing a wide array of specialized chemicals. vulcanchem.com Its ethyl ester analog, ethyl 5-methyl-4-hexenoate, exhibits similar reactivity but has different volatility, offering an alternative for specific applications. vulcanchem.com

Future Research Directions and Unexplored Avenues for 5 Methyl 4 Hexenoic Acid Methyl Ester

Development of Novel Green Synthetic Routes for 5-Methyl-4-hexenoic Acid Methyl Ester

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact through the use of renewable resources, and energy-efficient processes. Future research in the synthesis of 5-Methyl-4-hexenoic acid methyl ester is expected to align with these principles, moving away from conventional methods that may rely on harsh reagents and generate significant waste.

A primary focus will be the application of biocatalysis, particularly the use of enzymes such as lipases. iith.ac.inresearchgate.net Chemo-enzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a promising avenue for the sustainable production of unsaturated esters. mdpi.com For instance, lipase-catalyzed esterification or transesterification reactions can be performed under mild conditions, often in solvent-free systems, thereby minimizing the environmental footprint. rsc.org Research into the enzymatic synthesis of esters from renewable feedstocks, such as fatty acids derived from plant oils or microalgae, is gaining traction and could be adapted for the production of 5-Methyl-4-hexenoic acid methyl ester. mdpi.com

Furthermore, the development of synthetic routes that utilize bio-based starting materials is a key area of future investigation. Identifying renewable sources for the carbon skeleton of 5-Methyl-4-hexenoic acid methyl ester would significantly enhance its sustainability profile. This could involve the microbial fermentation of sugars or the catalytic conversion of biomass-derived platform chemicals.

Exploration of New Catalytic Systems for Enhanced Selectivity and Yield

The efficiency and selectivity of the synthesis of 5-Methyl-4-hexenoic acid methyl ester are heavily dependent on the catalytic systems employed. Future research will undoubtedly focus on the discovery and optimization of novel catalysts that can provide higher yields and greater control over the reaction process.

In the realm of esterification and transesterification, the development of robust heterogeneous catalysts is a significant area of interest. nih.gov These catalysts, which exist in a different phase from the reactants, offer advantages such as ease of separation from the reaction mixture and the potential for recyclability, contributing to more sustainable and cost-effective processes. Research into solid acid catalysts, such as zeolites and functionalized resins, could lead to more efficient and environmentally benign methods for the production of 5-Methyl-4-hexenoic acid methyl ester.

For modifications of the alkene moiety, the exploration of advanced transition-metal catalysts continues to be a vibrant field of research. Ruthenium-based metathesis catalysts, for example, could be employed in cross-metathesis reactions to introduce the 5-methyl-4-hexenyl moiety onto a precursor molecule. Additionally, catalysts based on iridium, rhodium, and palladium are being investigated for a variety of transformations, including selective hydrogenations and functionalizations of the double bond. The design of ligands that can fine-tune the activity and selectivity of these metal centers will be crucial for developing more precise synthetic tools.

Advanced Functionalization Strategies for 5-Methyl-4-hexenoic Acid Methyl Ester

Beyond its synthesis, the functionalization of the 5-Methyl-4-hexenoic acid methyl ester framework presents numerous opportunities for creating novel and potentially valuable molecules. Modern synthetic methods, particularly those involving C-H functionalization, are expected to play a pivotal role in this area.

C-H functionalization strategies allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity. acs.org For 5-Methyl-4-hexenoic acid methyl ester, this could enable the introduction of functional groups at various positions along the carbon chain, including the allylic and homoallylic positions, without the need for pre-functionalized substrates. Research into transition metal-catalyzed C-H activation, using metals such as palladium, rhodium, and ruthenium, will likely lead to the development of new methods for the derivatization of this ester. rsc.org

Furthermore, the double bond in 5-Methyl-4-hexenoic acid methyl ester is a versatile handle for a wide range of chemical transformations. Future research could explore novel addition reactions, such as asymmetric dihydroxylation, epoxidation, and cyclopropanation, to introduce new stereocenters and functional groups. The development of catalytic systems that can control the regio- and stereoselectivity of these reactions will be a key challenge.

Deeper Stereochemical Control Studies in Reactions Involving 5-Methyl-4-hexenoic Acid Ester Frameworks

The presence of a trisubstituted double bond in 5-Methyl-4-hexenoic acid methyl ester introduces the possibility of E/Z isomerism. Moreover, reactions involving this framework can generate new stereocenters, making stereochemical control a critical aspect of its chemistry. Future research will focus on developing methods that can precisely control the stereochemical outcome of reactions involving this and related unsaturated ester frameworks.

A significant area of investigation will be the asymmetric hydrogenation of the tetrasubstituted double bond that would be formed upon functionalization at the 4- or 5-position. The development of chiral catalysts, particularly those based on iridium and rhodium, for the enantioselective reduction of sterically hindered alkenes is an ongoing challenge in organic synthesis. nih.gov Success in this area would provide access to chiral saturated esters with defined stereochemistry at two adjacent carbon atoms.

Furthermore, diastereoselective reactions on the 5-Methyl-4-hexenoic acid ester framework will be a key focus. For example, in reactions such as aldol (B89426) additions or Michael additions to derivatives of this ester, controlling the formation of new stereocenters relative to existing ones is crucial for the synthesis of complex molecules. The use of chiral auxiliaries, organocatalysts, and chiral metal complexes will be explored to achieve high levels of diastereoselectivity. nih.gov Studies on the influence of the ester group and other substituents on the stereochemical course of these reactions will provide valuable insights for the rational design of synthetic strategies.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 5-methyl-4-hexenoic acid methyl ester in complex mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC/MS): Use a polar cyanosilicone capillary column (e.g., 100 m length, 0.25 mm internal diameter) to resolve geometric isomers. Retention times and spectral matching with reference libraries (e.g., Wiley/NIST) are critical for identification. For example, octanoic acid methyl esters and their methoxy derivatives were resolved using similar conditions .

- Derivatization: Convert free fatty acids to methyl esters via transesterification with methanol and sulfuric acid (1% v/v) at 60°C for 2 hours to enhance volatility for GC analysis .

Q. What synthetic routes are available for preparing 5-methyl-4-hexenoic acid methyl ester?

Methodological Answer:

- Oxidative Methods: Start with 5-methyl-4-hexen-1-ol. Oxidize using potassium permanganate (KMnO₄) in acidic conditions to yield the carboxylic acid, followed by esterification with methanol and H₂SO₄ .

- Transesterification: React glycerol-bound esters with methanol under acidic catalysis (e.g., BF₃-methanol) to produce methyl esters. This method is scalable for lab synthesis .

Key Considerations:

Q. How can researchers assess the purity of synthesized 5-methyl-4-hexenoic acid methyl ester?

Methodological Answer:

- High-Performance Thin-Layer Chromatography (HPTLC): Use silica gel RP-18 plates with a solvent system of chloroform:methanol:acetic acid (90:8:2). Compare spots against certified standards .

- Nuclear Magnetic Resonance (NMR): Analyze and spectra for characteristic peaks (e.g., methyl ester resonance at δ 3.6–3.7 ppm, alkene protons at δ 5.2–5.5 ppm) .

Advanced Research Questions

Q. What are the stability and decomposition pathways of 5-methyl-4-hexenoic acid methyl ester under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Esters like docosahexaenoic acid methyl ester decompose above 200°C, releasing CO₂ and water .

- Chemical Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and bases, which may hydrolyze the ester bond. Test reactivity using differential scanning calorimetry (DSC) .

Q. What toxicological considerations are relevant for handling 5-methyl-4-hexenoic acid methyl ester?

Methodological Answer:

- Acute Toxicity: Follow OECD Guideline 423. Administer oral doses (e.g., 500–2000 mg/kg) to rodent models. Similar esters (e.g., docosahexaenoic acid methyl ester) show LD₅₀ > 2000 mg/kg, classified as Category 4 (H302: harmful if swallowed) .

- Ecotoxicity: Perform algal growth inhibition tests (OECD 201). Esters with log P > 3 may bioaccumulate, requiring mitigation in wastewater protocols .

Q. How does the structural isomerism of 5-methyl-4-hexenoic acid methyl ester influence its biological activity?

Methodological Answer:

- Stereochemical Analysis: Use chiral GC columns (e.g., β-cyclodextrin-based) to separate enantiomers. Compare bioactivity in vitro (e.g., enzyme inhibition assays).

- Vascular Studies: Test vasodilation effects in isolated coronary arteries (e.g., porcine models). Similar esters modulate prostaglandin pathways, affecting NO synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.